

Chemical and Pharmacological Profile of 5-Bromo-DMT

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Compound Focus: 5-Bromo-N,N-Dimethyltryptamine

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5-Bromo-DMT (**5-Bromo-N,N-dimethyltryptamine**) is a brominated analog of DMT found in certain marine sponges and has been investigated as a novel designer drug [1] [2].

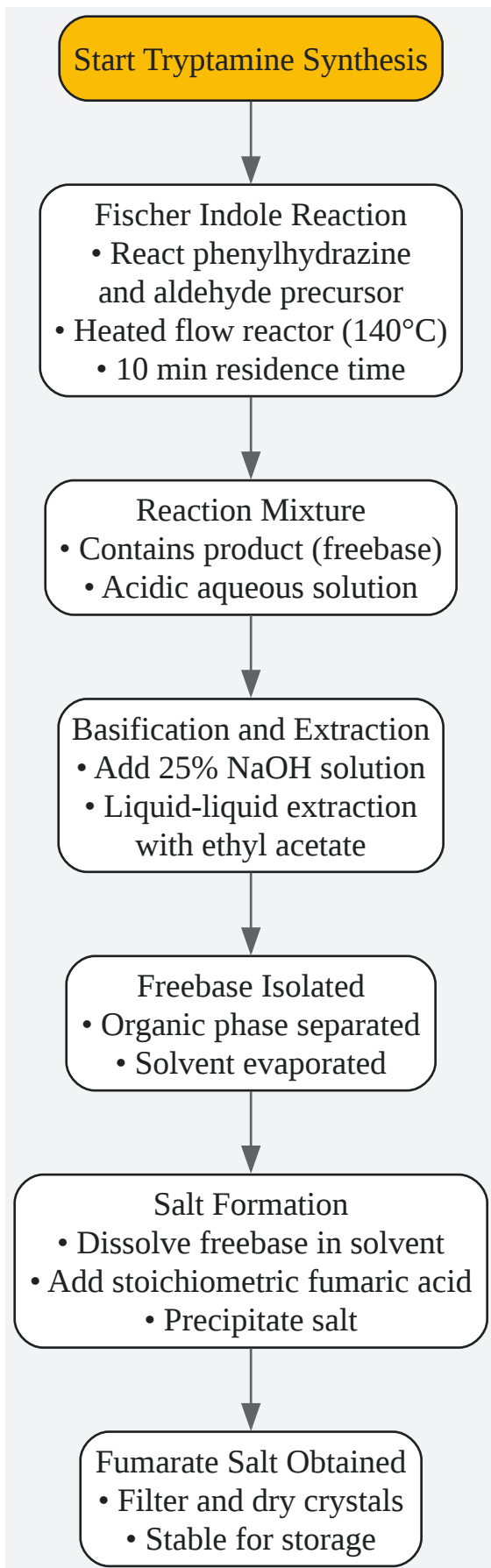
The table below summarizes its key pharmacological and chemical characteristics:

Property	Description
IUPAC Name	[2-(5-Bromo-1H-indol-3-yl)ethyl]dimethylamine [1]
Molecular Formula	C ₁₂ H ₁₅ BrN ₂ [1]
Molecular Weight	267.170 g·mol ⁻¹ [1]
Pharmacological Class	Serotonin receptor agonist; Serotonergic psychedelic [1]
Key Pharmacodynamic Profile	Partial agonist of the serotonin 5-HT _{2A} receptor (K _i = 138 nM). Also shows affinity for 5-HT _{1A} , 5-HT _{2B} , and 5-HT _{2C} receptors and the serotonin transporter (SERT) [1].

Property	Description
Behavioral & Therapeutic Potential	Fails to produce a head-twitch response in rodents (a proxy for hallucinogenic effects) and can antagonize responses from other psychedelics. Displays antidepressant-like and psychoplastogenic (neural plasticity-promoting) effects in animal studies [1] [3].

Workflow for Tryptamine Salt Preparation

The following diagram outlines the general workflow for the synthesis and salt formation of a tryptamine compound, adapted from methods relevant to DMT and its analogs [4].



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Detailed Experimental Protocols

Synthesis of Tryptamine Freebase

A continuous flow Fischer indole synthesis can be employed for efficient and safe production [4].

- **Reaction Setup:** Utilize a continuous flow reactor system equipped with temperature control, pumps, and a back-pressure regulator.
- **Optimized Conditions:**
 - **Reactants:** Phenylhydrazine hydrochloride and an appropriate aldehyde precursor (e.g., 4-(dimethylamino)butyraldehyde diethyl acetal for DMT) [4].
 - **Catalyst:** 5% w/w Sulfuric Acid (H₂SO₄) [4].
 - **Solvent:** Water (or a 1:1 mixture of water and acetonitrile) [4].
 - **Temperature:** 140 °C [4].
 - **Residence Time:** 10 minutes [4].
- **In-line Work-up:** The acidic reaction stream can be continuously mixed with a stream of 25% sodium hydroxide (NaOH) and ethyl acetate for extraction. An integrated liquid-liquid separation device (e.g., Zaiput) can then isolate the organic phase containing the pure freebase, yielding 97-99% after solvent evaporation [4].

Formation of the Fumarate Salt

Converting the freebase to a fumarate salt improves stability and handling [4] [5].

- **Procedure:**
 - Dissolve the purified 5-Bromo-DMT freebase in a warm, anhydrous solvent like ethanol or acetone [5] [6].
 - In a separate vessel, dissolve a stoichiometric equivalent of fumaric acid in the same solvent (e.g., ethanol). A slight molar excess (e.g., 1.05 equivalents) of fumaric acid may be used to ensure complete reaction.
 - Slowly add the fumaric acid solution to the freebase solution with stirring.
 - Allow the mixture to cool slowly to room temperature, then further cool it (e.g., in an ice bath or refrigerator) to promote crystallization.
 - Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

- Dry the resulting 5-Bromo-DMT fumarate salt under vacuum to remove residual solvents.

Analytical Characterization

The final salt should be characterized to confirm identity and purity. The following table lists standard methods used for tryptamine salts like DMT fumarate [5] [6].

Method	Purpose	Expected Outcome/Parameters
Powder X-ray Diffraction (PXRD)	Identify crystalline form and phase purity [5] [6].	Diffraction pattern compared to a known standard.
Differential Scanning Calorimetry (DSC)	Determine melting point and thermal events [5] [6].	Sharp endothermic peak at characteristic melting point.
Thermogravimetric Analysis (TGA)	Measure thermal stability and decomposition [5] [6].	Weight loss profile indicating decomposition temperature.
Nuclear Magnetic Resonance (NMR)	Confirm molecular structure and purity (¹ H, ¹³ C) [4].	Spectrum consistent with the structure of 5-Bromo-DMT.
Mass Spectrometry (MS)	Confirm molecular weight [4].	M+H ⁺ peak at m/z 267.170.

Research Context and Potential

- **Non-Hallucinogenic Potential:** A key research interest in 5-Bromo-DMT is its potential as a non-hallucinogenic psychedelic analog. Rodent studies show it produces antidepressant-like effects without inducing the head-twitch response, suggesting a dissociation between its therapeutic plasticity-promoting effects and hallucinogenic potential [1] [3].
- **Stability Rationale:** Formulating fumarate salts is a common practice in pharmaceutical development for basic compounds. It typically improves the compound's physicochemical properties, such as melting point and crystallinity, which enhances long-term stability by reducing oxidation and degradation compared to the freebase form [4] [5].

Critical Note for Researchers

The information provided is a framework based on general tryptamine chemistry and data from closely related compounds. **There is no specific public protocol for the synthesis and salification of 5-Bromo-DMT.** Furthermore, 5-Bromo-DMT is a controlled substance in several countries (e.g., UK, Singapore) and its non-medical use is prohibited [1].

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